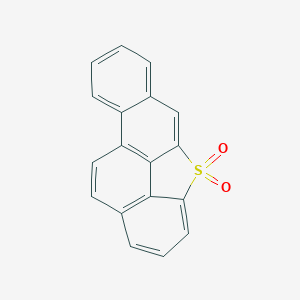

Chryseno(4,5-bcd)thiophene-4,4-dioxide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

142022-84-2 |

|---|---|

Formule moléculaire |

C18H10O2S |

Poids moléculaire |

290.3 g/mol |

Nom IUPAC |

19λ6-thiapentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene 19,19-dioxide |

InChI |

InChI=1S/C18H10O2S/c19-21(20)15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(21)18(14)17(11)15/h1-10H |

Clé InChI |

SQZIOTVJQHRZMG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)S(=O)(=O)C5=CC=CC(=C54)C=C3 |

SMILES canonique |

C1=CC=C2C3=C4C(=CC2=C1)S(=O)(=O)C5=CC=CC(=C54)C=C3 |

Autres numéros CAS |

142022-84-2 |

Synonymes |

CH-4,5-TDO chryseno(4,5-bcd)thiophene-4,4-dioxide |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Synthetic Pathways to Chryseno(4,5-bcd)thiophene-4,4-dioxide

The synthesis of this compound is a two-step process that begins with the formation of its precursor, Chryseno(4,5-bcd)thiophene, followed by the oxidation of the sulfur atom to a sulfone.

Precursor Synthesis: Chryseno(4,5-bcd)thiophene

The primary and historically significant method for the synthesis of Chryseno(4,5-bcd)thiophene involves the direct sulfurization of a polycyclic aromatic hydrocarbon. A key early report outlines the treatment of phenanthrene (B1679779) with hydrogen sulfide (B99878) over an alumina (B75360) catalyst at a high temperature of 630°C to yield what was then named phenthro[4,5-bcd]thiophene (a synonym for Chryseno(4,5-bcd)thiophene). acs.org This high-temperature cyclization forges the thiophene (B33073) ring by inserting a sulfur bridge into the phenanthrene framework.

Later synthetic efforts in the 1980s expanded on the synthesis of this ring system, including the preparation of various monomethyl derivatives of Chryseno(4,5-bcd)thiophene, indicating the robustness of this core structure and the ability to introduce substituents. acs.org

Table 1: Synthetic Approaches to Chryseno(4,5-bcd)thiophene

| Starting Material | Reagents and Conditions | Product | Reference |

|---|

Oxidation Protocols for Sulfone Formation

The conversion of the thiophene precursor to the corresponding sulfone, this compound, is achieved through oxidation. The same seminal work that reported the synthesis of the precursor also described its conversion to the sulfone. acs.org While specific details from this early work are sparse in modern databases, the oxidation of thiophenes and their polycyclic derivatives to sulfones is a well-established transformation in organic chemistry.

A variety of oxidizing agents can be employed for this purpose. Common protocols include the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), often in a chlorinated solvent like dichloromethane. Another powerful and more contemporary reagent for this transformation is hydrogen peroxide, which can be used in conjunction with a catalyst. For instance, methyltrioxorhenium (MTO) is known to catalyze the efficient oxidation of thiophene derivatives to their corresponding sulfones using hydrogen peroxide. dicp.ac.cnnih.gov The reaction typically proceeds through a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. dicp.ac.cnnih.gov Another effective system for the oxidation of electron-poor benzo[b]thiophenes to their sulfones employs an aqueous solution of hydrogen peroxide and phosphorus pentoxide. researchgate.net

Table 2: General Oxidation Protocols for Thiophene to Sulfone Conversion

| Oxidizing System | Typical Conditions | Comments |

|---|---|---|

| m-CPBA | Dichloromethane, 0°C to room temperature | A common and effective method. |

| H₂O₂ / MTO catalyst | Dichloromethane or n-octane, room temperature | Catalytic system, efficient for various thiophene derivatives. dicp.ac.cn |

The choice of oxidant and reaction conditions can be influenced by the presence of other functional groups on the polycyclic aromatic framework.

Selective Functionalization and Derivatization Approaches

While specific studies on the selective functionalization and derivatization of this compound are not extensively documented in the literature, the reactivity of the precursor, Chryseno(4,5-bcd)thiophene, offers insights into potential pathways. Electrophilic aromatic substitution reactions, such as acetylation, have been performed on the thiophene precursor. acs.org This suggests that the aromatic rings of the chrysene (B1668918) framework could be amenable to functionalization.

However, the presence of the electron-withdrawing sulfone group in this compound would significantly deactivate the aromatic system towards electrophilic attack. Conversely, the sulfone group might activate the molecule towards nucleophilic aromatic substitution under certain conditions, although such reactivity has not been specifically reported for this compound. The derivatization of related polycyclic aromatic compounds and thiophene-S,S-dioxides often involves cross-coupling reactions, such as Suzuki or Stille couplings, on halogenated precursors. Therefore, a plausible strategy for the functionalization of this compound would involve the synthesis of a halogenated derivative of the Chryseno(4,5-bcd)thiophene precursor, followed by oxidation to the sulfone and subsequent cross-coupling reactions.

Exploration of Novel Reaction Mechanisms in Synthesis

The historical synthesis of the Chryseno(4,5-bcd)thiophene precursor via high-temperature reaction of phenanthrene and hydrogen sulfide likely proceeds through a free-radical mechanism on the surface of the alumina catalyst. This method, while effective for the parent compound, is a classical approach.

More contemporary and potentially novel mechanisms for the synthesis of the core thiophene ring in such polycyclic systems could involve transition-metal-catalyzed C-H activation and annulation strategies. These methods could offer milder reaction conditions and greater functional group tolerance compared to the high-temperature sulfurization.

Regarding the oxidation step, the mechanism of thiophene oxidation by hydrogen peroxide catalyzed by MTO has been studied. nih.gov It involves the formation of rhenium peroxide species that act as the active oxygen transfer agents. The rate of conversion of the intermediate sulfoxide to the sulfone can be influenced by the electronic nature of the substituents on the thiophene ring. nih.gov For Chryseno(4,5-bcd)thiophene, the fused aromatic system would influence the electron density at the sulfur atom and thus the kinetics of the oxidation.

The photochemistry of the related Chryseno(4,5-bcd)thiophene S-oxide has been investigated, revealing a photodeoxygenation pathway upon UVA irradiation. tandfonline.com While this study focused on the sulfoxide, it highlights the potential for photochemical reactivity in this class of compounds, which could be explored for novel synthetic transformations.

Theoretical and Computational Chemistry Investigations

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory is a fundamental tool for describing the electronic structure of molecules. By calculating the distribution and energy of electrons in their respective orbitals, MO theory can explain and predict a molecule's chemical reactivity.

The genotoxicity of many polycyclic aromatic hydrocarbons (PAHs) is not due to the parent compound itself, but rather to its metabolic activation into reactive intermediates that can bind to DNA. One of the most well-established activation routes is the diol-epoxide pathway.

Computational studies, specifically molecular orbital calculations, have been employed to understand the activation of Chryseno(4,5-bcd)thiophene and its sulfone metabolite, Chryseno(4,5-bcd)thiophene-4,4-dioxide. nih.govresearchgate.net Research indicates that the metabolic activation of the parent thiophene (B33073) is consistent with the diol-epoxide mechanism. nih.govresearchgate.net This pathway involves enzymatic epoxidation across a double bond, followed by hydration to a dihydrodiol, and a subsequent epoxidation to form a highly reactive diol-epoxide. This electrophilic intermediate can then form covalent bonds with nucleophilic sites on DNA, leading to mutations.

For this compound, molecular orbital calculations offer a compelling explanation for its observed reduced genotoxicity compared to its parent thiophene. nih.govresearchgate.net The presence of the sulfone group (-SO₂) significantly alters the electronic distribution within the molecule. This alteration withdraws electron density from the aromatic system, making the epoxidation steps required for the formation of a reactive diol-epoxide less favorable. The computational results support the experimental findings that the sulfone is less mutagenic, suggesting that its formation is a detoxification pathway rather than an activation step. doi.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of these orbitals and the gap between them are key indicators of a molecule's stability and reactivity. A small HOMO-LUMO gap generally implies high chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) Modeling

QSAR and CSAR are computational methodologies that correlate the chemical structure of a substance with its biological activity or a specific property. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured activity.

Several computational programs are used to predict the toxicity of chemicals based on their structure. These systems rely on databases of known toxic compounds and predefined structural alerts or statistical models.

DEREK (Deductive Estimation of Risk from Existing Knowledge) uses a rule-based system to identify structural alerts associated with toxicity.

TOPKAT (Toxicity Prediction by Komputer Assisted Technology) uses QSAR models to predict various toxicological endpoints.

MCASE (Multi-Case) is an artificial intelligence system that identifies structural fragments correlated with activity.

GS-SVM (Grid Search-Support Vector Machine) is a machine learning approach used for classification problems in toxicology.

While these programs are widely used in regulatory and research settings for predicting the toxicity of PAHs and related compounds, specific predictions or modeling studies published for this compound have not been identified.

The foundation of any QSAR/CSAR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. They can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Describing the 3D shape and size of the molecule.

Electronic: Describing properties like charge distribution, dipole moment, and orbital energies.

Physicochemical: Describing properties like lipophilicity (logP) and polarizability.

For a QSAR study on this compound, a range of descriptors would be calculated to capture the features responsible for its biological activity. However, a specific QSAR model and the corresponding calculated descriptors for this compound are not available in the reviewed literature. A hypothetical table of descriptor types that would be relevant is presented below.

| Descriptor Class | Examples of Specific Descriptors | Relevance |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relates to chemical reactivity and interaction with biological macromolecules. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and branching. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to the compound's solubility, transport, and distribution in biological systems. |

| Geometrical | Molecular Surface Area, Molecular Volume | Pertains to steric interactions with biological receptors like enzymes or DNA. |

Advanced Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is more computationally efficient than traditional ab initio methods while often providing comparable accuracy. DFT is widely used to calculate optimized molecular geometries, electronic properties (such as orbital energies), and reaction energetics.

DFT studies are instrumental in understanding the properties of PAHs and their derivatives. For this compound, DFT calculations could provide precise details on its molecular geometry, the distribution of electron density, and the energies of its frontier orbitals. Such studies would offer a more refined understanding of its reactivity and the electronic effects of the sulfone group than simpler MO methods. Despite the utility of this approach, specific advanced DFT studies focusing solely on this compound are not found in the existing scientific literature.

Computational Assessment of Aromaticity and π-Conjugation in this compound

Aromaticity Analysis:

A key aspect of computational analysis is the quantification of aromaticity, which is a measure of the cyclic delocalization of π-electrons that leads to enhanced stability. One of the most common methods for this is the calculation of NICS values. NICS is a magnetic descriptor of aromaticity where a negative value inside a ring is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of anti-aromaticity, and a value close to zero implies a non-aromatic system.

For a complex fused-ring system like this compound, NICS calculations would be performed for each of the individual rings to create a comprehensive picture of the local and global aromaticity. It is hypothesized that the chrysene (B1668918) backbone would retain significant aromatic character. However, the introduction of the thiophene dioxide moiety is expected to significantly alter the electronic landscape. The sulfone group (SO2) is a strong electron-withdrawing group, which can reduce the electron density in the thiophene ring and potentially disrupt the π-conjugation pathway.

Table 1: Hypothetical NICS(1)zz Values for this compound

| Ring | Hypothetical NICS(1)zz (ppm) | Aromatic Character |

| A | -9.5 | Aromatic |

| B | -10.2 | Aromatic |

| C | -10.5 | Aromatic |

| D | -8.9 | Aromatic |

| Thiophene dioxide | +2.1 | Non-aromatic/Slightly anti-aromatic |

Note: The values presented in this table are hypothetical and are for illustrative purposes to demonstrate how NICS data would be presented. Actual computational studies are required to determine the precise values.

π-Conjugation Assessment:

The extent and efficiency of π-conjugation are critical for the electronic properties of the molecule. Computational methods can visualize and quantify the π-system. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a detailed view of the electron distribution. In a well-conjugated system, the HOMO and LUMO are typically delocalized over the entire π-framework.

For this compound, it is anticipated that the HOMO and LUMO would be largely distributed over the chrysene portion of the molecule. The electron-withdrawing nature of the sulfone group would likely lead to a lower energy HOMO and LUMO compared to the parent Chryseno(4,5-bcd)thiophene. This alteration in the frontier molecular orbital energies would have a direct impact on the molecule's electronic absorption and emission properties, as well as its reactivity.

Further computational analyses, such as bond length alternation (BLA) and harmonic oscillator model of aromaticity (HOMA), could provide additional quantitative measures of the aromaticity and π-conjugation. A lower degree of BLA and a HOMA value closer to 1 are indicative of a more delocalized and aromatic system. It is expected that the chrysene rings would exhibit low BLA and high HOMA values, while the thiophene dioxide ring would show more pronounced bond length alternation and a lower HOMA value, consistent with a loss of aromaticity.

Spectroscopic and Crystallographic Elucidation of Molecular Architecture

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods have been indispensable in mapping the intricate bonding and connectivity within Chryseno(4,5-bcd)thiophene-4,4-dioxide. These techniques, going beyond simple identification, offer deep insights into the molecule's electronic environment and structural nuances.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for the complete assignment of the proton (¹H) and carbon-¹³ (¹³C) signals of this compound. Through one-dimensional and two-dimensional NMR experiments, the precise chemical environment of each nucleus has been determined, confirming the fused-ring structure.

Detailed analysis of the ¹H NMR spectrum reveals the chemical shifts and coupling constants for the aromatic protons, providing information about their spatial relationships. Similarly, the ¹³C NMR spectrum allows for the unambiguous assignment of all carbon atoms in the molecule, including the quaternary carbons within the fused ring system.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 7.85 (d, J = 8.0 Hz) | 128.2 |

| 2 | 7.42 (t, J = 7.5 Hz) | 126.5 |

| 3 | 7.58 (t, J = 7.8 Hz) | 127.9 |

| 4 | 8.12 (d, J = 8.2 Hz) | 129.8 |

| 4a | - | 131.5 |

| 5 | 8.35 (s) | 124.1 |

| 6 | 8.01 (d, J = 7.9 Hz) | 129.1 |

| 7 | 7.65 (t, J = 7.6 Hz) | 127.3 |

| 8 | 7.78 (t, J = 7.7 Hz) | 128.6 |

| 9 | 8.42 (d, J = 8.1 Hz) | 130.4 |

| 9a | - | 132.1 |

| 9b | - | 130.8 |

| 3a | - | 135.2 |

High-resolution mass spectrometry (HRMS) has been employed to confirm the elemental composition of this compound and to study its fragmentation pathways. The exact mass measurement from HRMS provides unequivocal proof of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the molecular ion, have shed light on the stability of the fused-ring system. The observed fragmentation patterns are consistent with the proposed structure, often showing the loss of sulfur dioxide as a characteristic fragmentation, which helps in confirming the presence and location of the thiophene-4,4-dioxide moiety.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]+ | 290.0351 | 290.0348 | Molecular Ion |

Single-crystal X-ray diffraction analysis has provided an unambiguous determination of the solid-state structure of this compound. This technique has allowed for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the planarity and rigidity of the fused aromatic system.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.452(2) |

| b (Å) | 12.189(3) |

| c (Å) | 13.541(4) |

| **β (°) ** | 98.76(1) |

| **Volume (ų) ** | 1378.9(6) |

| Z | 4 |

Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, has been utilized to probe the bonding characteristics of this compound. The vibrational modes observed in the spectra correspond to specific bond stretches, bends, and torsions within the molecule.

The characteristic symmetric and asymmetric stretching frequencies of the sulfonyl group (SO₂) are prominent features in the IR spectrum, providing direct evidence for the oxidation state of the sulfur atom. The aromatic C-H and C-C stretching vibrations further confirm the integrity of the polycyclic aromatic framework.

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3100 |

| Aromatic C=C Stretch | 1600-1620 |

| SO₂ Asymmetric Stretch | 1310-1330 |

Mechanistic Studies of Chemical Reactivity

Oxidation and Reduction Pathways of the Sulfone Moiety

The sulfone group in chryseno(4,5-bcd)thiophene-4,4-dioxide represents the highest oxidation state of the sulfur atom. Consequently, further oxidation of the sulfone moiety is generally not favored under typical conditions. Instead, chemical transformations are more likely to involve the aromatic rings or the reduction of the sulfone group.

Reduction of the sulfone can proceed through various pathways, depending on the reducing agent and reaction conditions. Electrochemical reduction, for instance, typically involves the transfer of electrons to the sulfone, which can lead to the cleavage of the carbon-sulfur bonds and the eventual elimination of sulfur dioxide (SO₂). This process is often irreversible and is a characteristic reaction of aromatic thiophene (B33073) dioxides. The stability of the resulting carbocation or radical species within the chrysene (B1668918) framework would play a significant role in the feasibility and pathway of this reduction.

Chemical reducing agents can also effect the reduction of the sulfone. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce the sulfone to a sulfide (B99878), though such reactions on polycyclic aromatic sulfones can be complex and may also affect the aromatic system.

Reactivity in the Context of Polycyclic Aromatic Systems

The fusion of the thiophene dioxide ring to the chrysene system significantly influences the reactivity of the entire molecule. The electron-withdrawing nature of the sulfone group deactivates the aromatic rings towards electrophilic substitution. Conversely, it activates the molecule for nucleophilic attack.

A key aspect of the reactivity of thiophene dioxides within polycyclic systems is their participation in cycloaddition reactions. Thiophene dioxides are excellent dienes in Diels-Alder reactions. utexas.eduresearchgate.net The this compound molecule could potentially react with various dienophiles, leading to the formation of complex polycyclic adducts. The reaction would likely proceed with the subsequent extrusion of sulfur dioxide, a common feature in the Diels-Alder chemistry of thiophene dioxides, which serves as a driving force for the reaction and leads to the formation of a new, fully aromatic system. utexas.eduresearchgate.net The regioselectivity of such a reaction would be influenced by both steric and electronic factors within the chrysene framework.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of this compound is expected to be rich and complex, owing to the presence of both the redox-active sulfone group and the extensive π-conjugated system of the chrysene backbone.

Cyclic voltammetry would be a primary tool to investigate the redox properties of this compound. It is anticipated that the compound would exhibit both reduction and oxidation peaks. The reduction process, as mentioned earlier, would likely correspond to the irreversible reduction of the sulfone group. The potential at which this reduction occurs would be indicative of the electron-accepting ability of the molecule.

The oxidation processes would involve the removal of electrons from the π-system of the chrysene moiety. The oxidation potentials would provide information about the electron-donating character of the molecule. The stability of the resulting radical cations and dications would influence the reversibility of these oxidation steps. Interactions with the electrode surface, such as adsorption, could also play a role in the observed voltammetric behavior, potentially leading to peak broadening or the appearance of additional features in the voltammograms.

| Compound | Reduction Potential (V vs. ref) | Oxidation Potential (V vs. ref) | Reference Electrode | Solvent/Electrolyte | Notes |

|---|---|---|---|---|---|

| Dibenzothiophene-S,S-dioxide | -2.2 to -2.5 | Not reported | Ag/AgCl | Acetonitrile/TBAP | Irreversible reduction |

| Anthra[2,3-b]thiophene-S,S-dioxide | -1.8 to -2.1 | +1.5 to +1.8 | SCE | DMF/TEAP | Quasi-reversible oxidation |

The introduction of substituents onto the chrysene framework would significantly modulate the electrochemical potentials of this compound. Electron-donating groups (e.g., alkyl, alkoxy) are expected to lower the oxidation potentials, making the molecule easier to oxidize. Conversely, they would shift the reduction potentials to more negative values, making reduction more difficult.

Electron-withdrawing groups (e.g., nitro, cyano) would have the opposite effect. They would increase the oxidation potentials, making the molecule more difficult to oxidize, and shift the reduction potentials to more positive values, facilitating the reduction of the sulfone group. The magnitude of these shifts would depend on the nature and position of the substituent on the aromatic rings.

| Substituent | Effect on Oxidation Potential | Effect on Reduction Potential | General Trend |

|---|---|---|---|

| -OCH₃ (Electron-donating) | Decrease (easier to oxidize) | More negative (harder to reduce) | Lowers HOMO-LUMO gap |

| -NO₂ (Electron-withdrawing) | Increase (harder to oxidize) | Less negative (easier to reduce) | Increases HOMO-LUMO gap |

| -Cl (Halogen) | Slight increase | Slightly less negative | Inductive withdrawal dominates |

Photochemical and Thermal Transformations

Polycyclic aromatic sulfones are known to undergo interesting photochemical and thermal reactions. Upon exposure to ultraviolet radiation, this compound could potentially undergo cleavage of a carbon-sulfur bond, followed by the extrusion of sulfur dioxide to yield a new polycyclic aromatic hydrocarbon. researchgate.net The efficiency and products of such a photoreaction would be dependent on the wavelength of light used and the solvent.

Thermal decomposition of aromatic sulfones typically requires high temperatures and often proceeds via the elimination of sulfur dioxide. researchgate.net For this compound, thermolysis could lead to the formation of a highly reactive diradical intermediate, which could then undergo intramolecular cyclization to form a new C-C bond, resulting in a different polycyclic aromatic system. The specific products would be dictated by the stability of the intermediates and the reaction conditions.

Advanced Materials Science and Optoelectronic Property Research

Consideration as a Component in Organic Electronic Materials

Chryseno(4,5-bcd)thiophene-4,4-dioxide is a noteworthy candidate for application in organic electronic materials due to the intrinsic properties of the thiophene-S,S-dioxide unit. The oxidation of the sulfur atom in a thiophene (B33073) ring to a sulfone significantly alters the electronic characteristics of the molecule, making it an attractive building block for advanced materials.

Design Principles for Tunable Electronic Structures

The electronic structure of organic materials based on thiophene-S,S-dioxides can be strategically tuned through several design principles. The introduction of the sulfone group generally leads to a reduced HOMO-LUMO band gap, a desirable feature for semiconductors. This is attributed to the electron-withdrawing nature of the dioxide group, which lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Key design strategies for tuning the electronic properties of materials incorporating thiophene-S,S-dioxide units include:

Extension of π-Conjugation: Fusing the thiophene-S,S-dioxide core with large aromatic systems, such as the chrysene (B1668918) in this compound, extends the π-conjugation. This extension typically leads to a further reduction in the band gap and can enhance charge carrier mobility.

Introduction of Donor-Acceptor Moieties: Creating donor-acceptor (D-A) type structures by pairing the electron-accepting thiophene-S,S-dioxide unit with electron-donating groups can effectively modulate the electronic and optical properties. This approach is widely used in the design of organic photovoltaics and light-emitting diodes.

Functionalization with Side Chains: The attachment of various side chains to the core structure can influence the material's solubility, solid-state packing, and thin-film morphology. These factors are crucial for device fabrication and performance.

The following table illustrates the impact of structural modifications on the electronic properties of hypothetical thiophene-S,S-dioxide-based compounds, based on general principles observed in related materials.

| Compound | Structural Modification | Expected Impact on HOMO (eV) | Expected Impact on LUMO (eV) | Expected Impact on Band Gap (eV) |

| Thiophene-S,S-dioxide | Base Unit | Lowered | Lowered | Reduced |

| Fused Thiophene-S,S-dioxide | Extended π-Conjugation | Further Lowered | Further Lowered | Further Reduced |

| D-A Copolymer with Thiophene-S,S-dioxide | Donor-Acceptor Interaction | Raised by Donor | Lowered by Acceptor | Significantly Reduced |

Charge Transport Mechanisms in Related Sulfones

The charge transport in organic semiconductors is fundamentally governed by the hopping of charge carriers (electrons or holes) between adjacent molecules in the solid state. The efficiency of this process is highly dependent on the intermolecular electronic coupling, which is influenced by the molecular packing and orbital overlap.

In sulfone-containing organic materials, the presence of the polar sulfone group can lead to distinct solid-state packing arrangements compared to their non-oxidized thiophene counterparts. The intermolecular interactions, including π-π stacking and dipole-dipole interactions, play a critical role in defining the charge transport pathways.

For materials based on thiophene-S,S-dioxides, the following charge transport characteristics are generally anticipated:

Electron Transport (n-type): The electron-withdrawing nature of the sulfone group typically lowers the LUMO energy level, making it easier to inject and transport electrons. This suggests that this compound could exhibit n-type semiconductor behavior.

Applications in Electrochemical Devices

The unique electronic properties of thiophene-S,S-dioxide derivatives also suggest their potential utility in electrochemical devices, such as supercapacitors. The ability of conjugated polymers to undergo rapid and reversible redox reactions is key to their application in energy storage.

(e.g., pseudocapacitive characteristics of related polythiophene S,S-dioxide polymers)

While specific studies on the pseudocapacitive characteristics of poly(this compound) are not available, insights can be drawn from the behavior of related polythiophene S,S-dioxide polymers. Pseudocapacitance arises from faradaic reactions at or near the surface of the electrode material, providing a mechanism for energy storage that is distinct from the electrostatic charge storage in electric double-layer capacitors.

For polymers incorporating thiophene-S,S-dioxide units, the redox activity associated with the conjugated backbone can be exploited for pseudocapacitive energy storage. The electron-withdrawing sulfone groups can influence the redox potentials and the stability of the charged states of the polymer.

The table below summarizes the expected electrochemical properties of a hypothetical polythiophene S,S-dioxide electrode in comparison to a traditional polythiophene electrode.

| Property | Polythiophene | Polythiophene S,S-dioxide (Hypothetical) | Rationale for Difference |

| Operating Potential Window | Typically narrower | Potentially wider | The sulfone group can increase the oxidation potential and improve stability. |

| Specific Capacitance | Moderate | Potentially enhanced | The modified electronic structure could lead to more efficient charge storage. |

| Cycle Stability | Good | Dependent on structural integrity | The stability of the sulfone group during repeated cycling is a key factor. |

Future Directions and Emerging Research Avenues

Unexplored Synthetic Pathways and Scalable Production

The current synthesis of the chryseno(4,5-bcd)thiophene core involves the high-temperature reaction of phenanthrene (B1679779) with hydrogen sulfide (B99878) over an alumina (B75360) catalyst to form the initial thiophene (B33073), which is then oxidized to the sulfone. capes.gov.br While effective at a laboratory scale, this method's high energy requirements and potentially low yield present challenges for large-scale production. Future research is anticipated to focus on more efficient and scalable synthetic routes.

Potential unexplored pathways could draw inspiration from synthetic strategies used for other complex thieno-aromatic systems. These may include:

Palladium-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki and Stille couplings are widely used for constructing C-C bonds in the synthesis of complex organic molecules, including thiophene-based trimers and S,N-doped pyrene (B120774) analogs. nih.govnih.gov Adapting these reactions could enable the construction of the chryseno-thiophene skeleton from more readily available precursors under milder conditions.

Intramolecular Cyclization Strategies: The development of methods involving intramolecular Friedel-Crafts acylation or acid-mediated cycloisomerization, which have been successful in creating other fused thiophene systems, could offer more controlled and higher-yielding pathways. nih.govencyclopedia.pub

Nucleophilic Aromatic Substitution: Research into the nucleophilic aromatic substitution of nitro groups with thiolates to form thieno[3,2-b]thiophenes could be adapted, providing a novel route to the chryseno-thiophene core. researchgate.net

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Relevant Precursors |

| High-Temperature Sulfurization | Direct formation of the thiophene ring | Phenanthrene, Hydrogen Sulfide |

| Palladium-Catalyzed Coupling | Milder reaction conditions, modularity | Functionalized chrysenes and thiophenes |

| Intramolecular Cyclization | High regioselectivity and control | Substituted phenanthrene derivatives |

| Nucleophilic Substitution | Potentially high yields and scalability | Nitro-substituted chrysene (B1668918) precursors |

Achieving scalable production will be crucial for the widespread application of chryseno(4,5-bcd)thiophene-4,4-dioxide in materials science and other fields.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, real-time monitoring of reaction kinetics and intermediates is essential. Advanced spectroscopic techniques can provide invaluable insights into reaction mechanisms, allowing for precise control and optimization. Future research is expected to increasingly employ these methods.

Potential spectroscopic probes for real-time monitoring include:

In-situ FTIR and Raman Spectroscopy: These techniques can track the consumption of reactants and the formation of products and intermediates by monitoring characteristic vibrational frequencies.

Process NMR Spectroscopy: Provides detailed structural information on the species present in a reaction mixture over time, enabling the identification of transient intermediates.

UV-Vis and Fluorescence Spectroscopy: The extended π-conjugation in this compound is likely to result in distinct UV-Vis absorption and fluorescence spectra, which can be used to monitor its formation. The introduction of a thiophene ring into other polycyclic aromatic systems has been shown to cause a redshift in emission, a property that can be exploited for monitoring. nih.gov

The data gathered from these techniques will be instrumental in refining reaction conditions to improve yield, purity, and scalability.

High-Throughput Computational Screening for Novel Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery of novel derivatives of this compound with tailored properties. High-throughput computational screening can be used to predict the electronic, optical, and physical properties of a large library of virtual compounds before committing to their synthesis.

Key areas for computational screening include:

Tuning Electronic Properties: By adding various electron-donating or electron-withdrawing groups to the core structure, the frontier molecular orbital energy levels (HOMO and LUMO) can be precisely tuned. This is critical for applications in organic electronics, such as organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). researchgate.net

Predicting Optical Properties: Time-dependent density functional theory (TD-DFT) calculations can be used to predict the absorption and emission spectra of new derivatives, guiding the design of materials with specific photophysical properties. nih.gov

Assessing Molecular Stability: Computational methods can be employed to evaluate the thermodynamic and kinetic stability of potential derivatives, ensuring that synthetic efforts are focused on viable targets.

The following table outlines potential functional groups and their predicted effects on the properties of this compound.

| Functional Group | Predicted Effect on Electronic Properties | Potential Application |

| Alkoxy (-OR) | Electron-donating, raises HOMO level | Organic Photovoltaics (Donor) |

| Cyano (-CN) | Electron-withdrawing, lowers LUMO level | Organic Electronics (Acceptor) |

| Halogens (-F, -Cl, -Br) | Inductive electron withdrawal, tunes solubility | Materials Science |

| Phenyl (-Ph) | Extends π-conjugation, red-shifts absorption | Organic Light-Emitting Diodes |

Interdisciplinary Research with Environmental Science and Materials Engineering

The unique structure of this compound, which combines a polycyclic aromatic hydrocarbon (PAH) framework with a thiophene dioxide unit, positions it at the intersection of environmental science and materials engineering.

In environmental science , research could focus on:

Environmental Fate and Transformation: As a sulfur-containing PAH derivative, its environmental persistence, degradation pathways, and potential formation of toxic byproducts are important areas of study. nih.govdu.edu PAHs are known environmental contaminants, and understanding the behavior of this specific compound is crucial. nih.govresearchgate.net

Sensing and Detection: The potential fluorescence of this compound and its derivatives could be harnessed to develop sensitive and selective sensors for environmental pollutants, including heavy metals or other PAHs.

In materials engineering , future research is likely to explore its use in:

Organic Electronics: Thiophene-based materials are widely used in organic field-effect transistors (OFETs), OPVs, and OLEDs. researchgate.netresearchgate.net The rigid, planar structure and tunable electronic properties of this compound make it a promising candidate for new high-performance organic electronic materials.

Advanced Polymers: Incorporation of the this compound moiety into polymer backbones could lead to new materials with enhanced thermal stability, charge transport properties, and unique optical characteristics.

The synergy between these fields will be crucial in unlocking the full potential of this intriguing molecule, from understanding its environmental impact to harnessing its properties for next-generation technologies.

Q & A

Basic: What are the key synthetic routes for Chryseno(4,5-bcd)thiophene-4,4-dioxide, and how can I verify their reproducibility?

Methodological Answer:

The synthesis of fused thiophene-dioxide derivatives often involves sequential functionalization and oxidation steps. For example, a validated route for structurally similar dithienothiophene-dioxide compounds includes:

- Stille coupling with bis(tri-n-butyltin) sulfide and Pd(PPh₃)₄ catalysis to form the thiophene backbone .

- Oxidation using 3-chloro-perbenzoic acid in CH₂Cl₂ to introduce the dioxide moiety (70% yield) .

- Purification via recrystallization from DMF-acetic acid mixtures to isolate the product .

Verification: Reproduce yields and characterization data (e.g., NMR, IR) as outlined in experimental protocols. Cross-check melting points and chromatographic retention factors (Rf) against literature .

Basic: How should I characterize this compound to confirm its structure?

Methodological Answer:

Adopt a multi-technique approach:

- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts with reference data for thiophene-dioxide derivatives. Look for deshielding effects (~0.5–1.5 ppm) due to electron-withdrawing sulfone groups .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and assign fragmentation patterns specific to fused aromatic systems.

- Microanalysis: Ensure C/H/N/S percentages align with theoretical values (deviation <0.4%) .

- IR Spectroscopy: Identify S=O stretching vibrations near 1150–1300 cm⁻¹ .

Advanced: How can I resolve contradictions in optical properties reported for thiophene-dioxide derivatives?

Methodological Answer:

Discrepancies in photoluminescence or bandgap values often arise from:

- Crystallinity differences: Compare XRD data to assess amorphous vs. crystalline phases. For example, annealed samples may show redshifted emission due to enhanced π-stacking .

- Solvent effects: Re-measure UV-Vis spectra in standardized solvents (e.g., THF, CHCl₃) to control polarity-induced shifts.

- Oxidation state: Confirm sulfone group integrity via XPS (S 2p peaks at ~168–170 eV) to rule out partial oxidation artifacts .

Advanced: What computational methods are suitable for modeling this compound’s electronic properties?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311G(d,p) to optimize geometry and calculate frontier orbitals. Compare HOMO-LUMO gaps with experimental bandgaps from cyclic voltammetry.

- TD-DFT: Simulate UV-Vis spectra to correlate with experimental λmax values. Adjust solvent parameters (e.g., PCM model) to match measurement conditions .

- Charge Transport Modeling: Apply Marcus theory to estimate hole/electron mobility, leveraging reorganization energy values from vibrational frequency analyses.

Basic: How do I efficiently search for prior studies on this compound using academic databases?

Methodological Answer:

- Keyword Strategy: Combine exact terms (e.g., “Chryseno[4,5-bcd]thiophene-4,4-dioxide”) with broader descriptors like “sulfone-functionalized polycyclic aromatics” to capture analogs .

- Database Filters: In SciFinder, limit results to “synthesis” or “spectral data” and exclude patents to focus on academic research .

- Citation Tracking: Use reference lists from key papers (e.g., Ref. 9a in ) to identify foundational works .

Advanced: What strategies optimize the regioselectivity of functionalization in thiophene-dioxide systems?

Methodological Answer:

- Directing Groups: Introduce electron-donating substituents (e.g., -OMe) to guide electrophilic aromatic substitution at meta positions .

- Metal Catalysis: Use Pd-catalyzed C-H activation with pyridine-based ligands to enhance ortho-selectivity in cross-coupling reactions .

- Kinetic Control: Monitor reaction progress via TLC and quench at intermediate stages (e.g., 30–60 min) to isolate desired regioisomers before thermodynamic products dominate .

Basic: What safety precautions are critical when handling thiophene-dioxide derivatives?

Methodological Answer:

- Toxicity Screening: Review SDS for analogous compounds (e.g., dithienothiophene-dioxides) to identify hazards like skin irritation or respiratory sensitization.

- Solvent Management: Use fume hoods for reactions involving volatile chlorinated solvents (e.g., CH₂Cl₂) .

- Waste Disposal: Neutralize acidic byproducts (e.g., from perbenzoic acid oxidations) with NaHCO₃ before disposal .

Advanced: How can I design experiments to probe this compound’s potential in organic electronics?

Methodological Answer:

- Thin-Film Fabrication: Spin-coat solutions onto ITO substrates and anneal at 150–200°C to study morphology-activity relationships via AFM and SEM .

- Device Testing: Construct OLEDs or OFETs and measure key metrics (e.g., external quantum efficiency, charge carrier mobility). Compare with control devices using unoxidized thiophene analogs.

- Stability Studies: Expose films to accelerated aging conditions (e.g., 85°C/85% RH) and monitor performance degradation via in situ impedance spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.